molecular formula C20H25N3O2 B14412525 3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 81528-05-4

3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B14412525
CAS No.: 81528-05-4
M. Wt: 339.4 g/mol
InChI Key: JQHGCGIOEQNUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a complex organic compound belonging to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes a pyrimidoquinoline core substituted with methyl and octyl groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and octyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

Scientific Research Applications

3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidoquinoline derivatives, such as:

Uniqueness

3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications, such as in the development of new therapeutic agents or advanced materials.

Properties

CAS No.

81528-05-4

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

3-methyl-10-octylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C20H25N3O2/c1-3-4-5-6-7-10-13-23-17-12-9-8-11-15(17)14-16-18(23)21-20(25)22(2)19(16)24/h8-9,11-12,14H,3-7,10,13H2,1-2H3

InChI Key

JQHGCGIOEQNUAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C=C3C1=NC(=O)N(C3=O)C

Origin of Product

United States

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